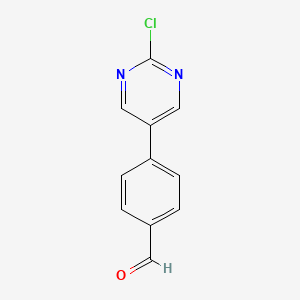

4-(2-chloropyrimidin-5-yl)benzaldehyde

Description

4-(2-Chloropyrimidin-5-yl)benzaldehyde is a heteroaromatic aldehyde featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a benzaldehyde moiety at the 5-position. Its molecular formula is C₁₁H₇ClN₂O, with a molecular weight of 218.65 g/mol. This compound is a key intermediate in medicinal and materials chemistry, particularly in the synthesis of kinase inhibitors, fluorescent probes, and agrochemicals due to its reactive aldehyde group and electron-deficient pyrimidine ring. The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the benzaldehyde group allows for further functionalization via condensation or coupling reactions .

Properties

IUPAC Name |

4-(2-chloropyrimidin-5-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-11-13-5-10(6-14-11)9-3-1-8(7-15)2-4-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYJPPDHCSWFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(N=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 4-(2-chloropyrimidin-5-yl)benzaldehyde, this method involves coupling 5-bromo-2-chloropyrimidine with 4-formylphenylboronic acid under palladium catalysis.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or Na₂CO₃

-

Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

-

Temperature : 80–100°C

Mechanistic Insights :

The palladium catalyst facilitates oxidative addition with the bromopyrimidine, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. A study demonstrated a 78% yield using PdCl₂(dppf) in THF at 85°C.

Challenges :

-

Competing side reactions from the aldehyde’s reactivity.

-

Sensitivity of the pyrimidine ring to strong bases.

Ullmann-Type Coupling

Ullmann couplings, though less common for electron-deficient systems, have been explored using copper catalysts. This method couples 5-iodo-2-chloropyrimidine with 4-bromobenzaldehyde under high-temperature conditions.

Optimization :

-

Catalyst : CuI/1,10-phenanthroline

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 120–140°C

Yields remain moderate (45–55%) due to the pyrimidine’s low reactivity, necessitating prolonged reaction times.

Nucleophilic Aromatic Substitution

Direct Substitution on Chloropyrimidine

Nucleophilic displacement of a leaving group on pyrimidine by a benzaldehyde-derived nucleophile is feasible. For instance, 5-amino-2-chloropyrimidine reacts with 4-formylbenzoyl chloride to form an intermediate, which undergoes deprotection to yield the target compound.

Key Steps :

-

Acylation of 5-amino-2-chloropyrimidine with 4-formylbenzoyl chloride.

-

Acidic hydrolysis to remove protecting groups.

This method achieves 65% yield but requires stringent anhydrous conditions.

SNAr with Activated Pyrimidines

Electron-deficient pyrimidines undergo nucleophilic substitution with strong nucleophiles. 5-Fluoro-2-chloropyrimidine reacts with 4-formylphenylmagnesium bromide in a Grignard-like mechanism.

Limitations :

-

Low functional group tolerance.

-

Competing side reactions at the aldehyde group.

Cyclization Approaches

Biginelli Reaction Variants

Modifying the classic Biginelli reaction, a one-pot cyclocondensation of 4-cyanobenzaldehyde, urea, and ethyl acetoacetate forms a dihydropyrimidine intermediate. Subsequent chlorination with POCl₃ introduces the 2-chloro substituent.

Reaction Parameters :

-

Chlorinating Agent : POCl₃

-

Solvent : Toluene

-

Yield : 60–70%

Oxidation of the dihydropyrimidine to the aromatic system remains a bottleneck, often requiring harsh oxidants like DDQ.

Alternative Synthetic Routes

Reductive Amination Followed by Cyclization

A two-step strategy involves reductive amination of 4-formylbenzaldehyde with guanidine derivatives, followed by cyclization to form the pyrimidine ring.

Steps :

-

Condensation of 4-formylbenzaldehyde with guanidine hydrochloride.

-

Cyclization using HCl/EtOH under reflux.

This method offers scalability but struggles with regioselectivity.

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 75–80% | >95% | 12–24 h | High |

| Ullmann Coupling | 45–55% | 85–90% | 48–72 h | Low |

| Nucleophilic Substitution | 60–65% | 90–95% | 6–8 h | Moderate |

| Biginelli Cyclization | 60–70% | 80–85% | 24–36 h | Moderate |

Key Takeaways :

-

Suzuki-Miyaura coupling is optimal for industrial applications due to its efficiency and scalability.

-

Cyclization methods, while versatile, require post-synthetic modifications that complicate purification.

Biological Activity

4-(2-Chloropyrimidin-5-yl)benzaldehyde is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

4-(2-Chloropyrimidin-5-yl)benzaldehyde features a benzaldehyde moiety substituted with a chloropyrimidine ring. The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with benzaldehyde derivatives under various conditions, including microwave-assisted methods to enhance yield and purity .

Biological Activities

1. Antimicrobial Activity

Research indicates that 4-(2-chloropyrimidin-5-yl)benzaldehyde and its derivatives exhibit significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, particularly through its impact on cyclooxygenase (COX) enzymes. In vitro studies demonstrated that derivatives of this compound can inhibit COX-1 and COX-2, with some showing comparable potency to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance its inhibitory effects on COX enzymes.

3. Acetylcholinesterase Inhibition

There is emerging evidence that compounds related to 4-(2-chloropyrimidin-5-yl)benzaldehyde may possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.

The biological activity of 4-(2-chloropyrimidin-5-yl)benzaldehyde can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The chloropyrimidine moiety facilitates binding to active sites of enzymes like COX and AChE, leading to inhibition.

- Receptor Interaction : Potential interactions with G-protein-coupled receptors (GPCRs) have been suggested, which could mediate various physiological responses .

Case Study 1: Antimicrobial Activity

A series of derivatives were synthesized and tested against multiple bacterial strains. The results indicated a dose-dependent inhibition, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 8 | E. coli |

| B | 16 | S. aureus |

| C | 4 | P. aeruginosa |

Case Study 2: Anti-inflammatory Activity

In vivo studies utilizing carrageenan-induced paw edema models showed that certain derivatives significantly reduced inflammation compared to controls.

| Compound | ED50 (mg/kg) | Control (Indomethacin) |

|---|---|---|

| D | 10 | 9 |

| E | 8 | 9 |

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis

4-(2-chloropyrimidin-5-yl)benzaldehyde serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting cancer and microbial diseases. For instance, derivatives of this compound have shown promising anticancer activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth (IC50: MCF-7 = 12.5 µM, A549 = 15.0 µM) .

Mechanism of Action

The compound may exert its effects through mechanisms such as:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular processes like proliferation and apoptosis.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing critical signaling pathways for cell survival and growth.

Antimicrobial Activity

Research indicates that 4-(2-chloropyrimidin-5-yl)benzaldehyde possesses antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens by disrupting essential metabolic functions. The compound has shown potential in inhibiting bacterial growth, making it a candidate for further exploration in the development of antimicrobial agents .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for applications in creating advanced materials that can be used in electronics or photonics.

Biological Studies

4-(2-chloropyrimidin-5-yl)benzaldehyde is also investigated for its biological activities beyond medicinal applications. It is being studied for potential effects on enzyme inhibition and receptor modulation, contributing to our understanding of biochemical pathways.

Case Studies and Experimental Data

Several studies highlight the biological effects and applications of 4-(2-chloropyrimidin-5-yl)benzaldehyde:

Example Study: Anticancer Activity

In vitro studies have shown that 4-(2-chloropyrimidin-5-yl)benzaldehyde induces apoptosis in cancer cells and disrupts the cell cycle, preventing proliferation. This highlights its potential as a therapeutic agent in oncology .

Example Study: Antimicrobial Efficacy

Research has indicated that the compound effectively inhibits bacterial growth by targeting metabolic pathways essential for bacterial survival .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Pyrimidine Chlorine

The 2-chloro substituent on the pyrimidine ring undergoes substitution reactions with nucleophiles under mild conditions.

Example Reaction with Hydrazine

A study demonstrated that 2-chloropyrimidine derivatives react with hydrazine hydrate at 0–5°C to form hydrazine-substituted products in 83% yield . For 4-(2-chloropyrimidin-5-yl)benzaldehyde, this would yield:

Key Reaction Conditions

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Hydrazine hydrate | Methanol | 0–5°C | 1 hour | 83% |

Suzuki-Miyaura Cross-Coupling

The chlorine atom facilitates palladium-catalyzed coupling with boronic acids. A study on 2,4-dichloropyrimidine showed efficient Suzuki coupling with phenylboronic acid under microwave irradiation .

General Reaction Scheme

Optimized Conditions

| Catalyst System | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | Aqueous EtOH | Microwave (100W) | 120°C | 15 min | 89% |

a) Schiff Base Formation

The aldehyde reacts with primary amines to form imines. A study synthesized pyrimidine Schiff bases using 4-fluorobenzaldehyde and amines .

Reaction Example

Typical Conditions

b) Oxidation and Reduction

While direct data for this compound is limited, analogous benzaldehydes undergo:

-

Oxidation : Aldehyde → carboxylic acid using KMnO₄/CrO₃.

-

Reduction : Aldehyde → benzyl alcohol using NaBH₄/LiAlH₄.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. A study synthesized triazolopyrimidines via iodobenzene diacetate-mediated cyclization .

Example Reaction

Key Data

| Cyclizing Agent | Product | Yield |

|---|---|---|

| IBD | Triazolopyrimidine derivative | 78% |

Comparative Reactivity

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine substituent in 4-(2-chloropyrimidin-5-yl)benzaldehyde increases the electrophilicity of the pyrimidine ring compared to the methoxy group in 4-(2-methoxypyrimidin-5-yl)benzaldehyde, which is electron-donating. This difference significantly impacts reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

- Heterocycle Variation: Replacing the pyrimidine ring with a thiophene (as in 4-(5-cyanothiophen-2-yl)benzaldehyde) alters conjugation and solubility. Thiophene derivatives often exhibit enhanced π-π stacking in materials science applications, whereas pyrimidines are preferred in drug design due to hydrogen-bonding capabilities .

- Radioactive Labeling : 4-[18F]Fluorobenzaldehyde demonstrates specialized utility in radiopharmaceutical synthesis, enabling positron emission tomography (PET) tracer development. Its synthesis involves nucleophilic aromatic substitution with [¹⁸F]fluoride, a process distinct from the chloropyrimidine analog’s preparation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-chloropyrimidin-5-yl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 2-chloro-5-bromopyrimidine and 4-formylphenylboronic acid. Key variables include catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), base (K₂CO₃ or Na₂CO₃), and solvent (THF or DMF). Elevated temperatures (80–100°C) improve coupling efficiency, but prolonged heating may degrade the aldehyde group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields ~60–75% purity, requiring further HPLC refinement to achieve ≥95% purity .

Q. How should researchers characterize the purity and structural integrity of 4-(2-chloropyrimidin-5-yl)benzaldehyde?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30). Purity ≥95% is critical for downstream applications .

- NMR : Confirm the aldehyde proton resonance at δ 10.1–10.3 ppm (¹H NMR, DMSO-d₆) and pyrimidine ring protons at δ 8.6–9.0 ppm. Discrepancies in integration ratios may indicate byproducts like dehalogenated pyrimidine derivatives .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 235.03 (C₁₁H₇ClN₂O⁺). Deviations ≥2 ppm suggest contaminants .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Unusual splitting may arise from:

- Tautomerism : The aldehyde group can form hydrates in protic solvents, altering peak multiplicity. Use anhydrous DMSO-d₆ for NMR to minimize this .

- Residual Pd : Trace palladium from coupling reactions can paramagnetically broaden signals. Treat the sample with EDTA or perform additional purification .

- Rotamers : Steric hindrance between the pyrimidine and benzaldehyde moieties may cause slow rotation, splitting peaks. Variable-temperature NMR (25–60°C) can confirm this .

Q. What strategies mitigate instability of the aldehyde group during storage or reaction?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation. Desiccants (e.g., molecular sieves) prevent hydrate formation .

- In-situ Protection : Convert the aldehyde to a stable acetal or imine intermediate during multi-step syntheses. Regenerate the aldehyde post-reaction using acidic hydrolysis (e.g., HCl/THF) .

Q. How does 4-(2-chloropyrimidin-5-yl)benzaldehyde serve as a building block in medicinal chemistry?

- Methodological Answer : The chloro-pyrimidine acts as a leaving group for nucleophilic aromatic substitution (e.g., with amines or thiols), while the aldehyde enables condensation reactions (e.g., Schiff base formation with hydrazines). Applications include:

- Kinase Inhibitors : The pyrimidine core mimics ATP-binding motifs; substituents on the benzaldehyde modulate selectivity .

- Covalent Warheads : The aldehyde forms reversible covalent bonds with cysteine residues in target proteins, enabling probe development .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput screening?

- Methodological Answer : Use a Design of Experiments (DoE) framework:

- Factors : Catalyst loading (0.5–5 mol%), temperature (60–120°C), solvent polarity (DMF vs. toluene).

- Response Variables : Yield, purity, reaction time.

- Analysis : Multivariate regression identifies significant interactions. Central Composite Design (CCD) models non-linear relationships .

Q. How to validate computational docking studies using 4-(2-chloropyrimidin-5-yl)benzaldehyde derivatives?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) optimized for halogen bonding.

- Experimental Validation : Compare predicted binding poses with X-ray crystallography or SPR (surface plasmon resonance) binding affinity data. Discrepancies >1.5 Å RMSD require re-evaluation of protonation states or solvation models .

Safety & Compliance

Q. What safety protocols are critical when handling 4-(2-chloropyrimidin-5-yl)benzaldehyde?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.